molecular formula C7H13NO4S B096459 N-Acetyl-S-(2-hydroxyethyl)-L-cysteine CAS No. 19179-72-7

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Cat. No.: B096459
CAS No.: 19179-72-7
M. Wt: 207.25 g/mol
InChI Key: NAYOYSKSFGMFOB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is a mercapturic acid that serves as a common urinary metabolite of several hazardous volatile organic compounds, including known human carcinogens such as vinyl chloride (VC), ethylene oxide (EO), and ethylene dibromide (EDB) . As a terminal metabolite derived from the glutathione conjugation pathway, HEMA functions as a sensitive and critical biomarker for assessing human exposure to a range of electrophilic chemicals with genotoxic potential . Its measurement is vital in occupational and environmental toxicology, enabling the biological monitoring of populations for exposure to these toxicants. Analytical methods for its detection, such as isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been established to achieve high sensitivity and accuracy in complex matrices like urine . Reference range studies conducted on the general adult population in the United States have established background concentration levels, with the 95th percentile for the creatinine-corrected concentration at 11.2 μg/g creatinine. Studies show a statistically significant difference in HEMA levels between smokers and non-smokers, confirming its utility in tracing exposure to tobacco smoke constituents . This compound is a fundamental tool for researchers in exposure science, toxicology, and public health, providing valuable insights into the internal dose of several volatile organic compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYOYSKSFGMFOB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914077
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15060-26-1, 19179-72-7, 97170-09-7
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
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Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(2-hydroxyethyl)cysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine, N-acetyl-S-(2-hydroxyethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
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Record name N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE
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Scientific Research Applications

Toxicological Research

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine serves as a biomarker for exposure to hazardous substances. Its presence in urine can indicate exposure to specific volatile organic compounds, making it a valuable tool for biomonitoring studies.

Case Study: Cigarette Smoking and Urinary Concentrations

A study conducted using data from the National Health and Nutrition Examination Survey (NHANES) (2011–2016) found that urinary concentrations of this compound were significantly higher in smokers compared to non-smokers. Specifically, smokers who consumed more than 19 cigarettes per day exhibited a 61% increase in urinary this compound levels compared to those smoking fewer cigarettes . This underscores its utility as a biomarker for assessing exposure to harmful chemicals in tobacco smoke.

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry. Its deuterated analogs enhance the accuracy of quantitative analyses.

Application in Mass Spectrometry

The compound's stable isotope-labeled forms are used to improve the precision of measurements in studies involving the metabolic pathways of ethylene oxide and other xenobiotics. For instance, the dicyclohexylamine salt form of this compound is employed to increase solubility in organic solvents, facilitating its use in sample preparations for mass spectrometric analysis .

Environmental Monitoring

This compound plays a critical role in environmental health studies by serving as a biomarker for exposure to environmental pollutants.

Monitoring Volatile Organic Compounds

Research indicates that this compound can be detected in urine following exposure to various volatile organic compounds commonly found in industrial settings and cigarette smoke. Its detection aids researchers in assessing the extent of human exposure to these toxicants, thus contributing to public health assessments .

Clinical Applications

The potential clinical applications of this compound are being explored, particularly concerning its role in detoxification processes.

Detoxification Mechanisms

As a metabolite involved in the glutathione pathway, this compound may play a role in detoxifying electrophilic compounds that possess genotoxic potential. This characteristic positions it as a candidate for further research into therapeutic applications aimed at mitigating the effects of toxic exposures .

Data Summary Table

Application AreaDescriptionKey Findings/Studies
Toxicological ResearchBiomarker for exposure to VOCsHigher urinary levels in smokers (NHANES study)
Analytical ChemistryInternal standard for mass spectrometryEnhances precision in metabolic studies
Environmental MonitoringIndicator for human exposure to pollutantsDetected after exposure to VOCs
Clinical ApplicationsPotential role in detoxification mechanismsInvolved in glutathione metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercapturic acids share a common structural backbone (N-acetylcysteine conjugated to a variable side chain) but differ in their parent compounds, metabolic pathways, and biological significance. Below is a detailed comparison of HEMA with structurally and functionally related metabolites.

Structural and Functional Comparisons

Compound Name Parent VOC(s) Key Functional Group Biological Role Detection Method
HEMA Acrylonitrile, Ethylene oxide 2-hydroxyethyl Biomarker for VOC exposure; linked to lipid metabolism and oxidative stress LC-MS/MS, GC-MS
DHBMA (N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine) 1,3-Butadiene 3,4-dihydroxybutyl Associated with oxidative DNA damage; elevated in tobacco users LC-MS
3HPMA (N-Acetyl-S-(3-hydroxypropyl)-L-cysteine) Acrolein 3-hydroxypropyl Biomarker for acrolein exposure; implicated in cardiovascular disease LC-MS
CYMA (N-Acetyl-S-(2-cyanoethyl)-L-cysteine) Acrylonitrile 2-cyanoethyl Nephrotoxic metabolite; used in occupational hazard assessment GC-MS
MHBMA (N-Acetyl-S-(4-hydroxy-2-butenyl)-L-cysteine) 1,3-Butadiene 4-hydroxy-2-butenyl Alternative metabolite of butadiene; less stable than DHBMA LC-MS

Metabolic Pathways and Health Implications

  • HEMA : Derived from acrylonitrile via cytochrome P450-mediated epoxidation and subsequent glutathione conjugation. Elevated urinary HEMA levels correlate with smoking intensity (β = 0.21, p < 0.001) and are positively associated with serum triglycerides (Δ = 7.01 mg/dL, 95% CI: 2.78–11.24) .
  • DHBMA: Formed from 1,3-butadiene, a carcinogen in rubber manufacturing. DHBMA levels are higher in individuals >55 years old (fold change >5 vs. younger cohorts) and linked to atherogenic risk .
  • 3HPMA : A major acrolein metabolite. Acrolein, a product of organic combustion, causes endothelial dysfunction. 3HPMA levels are elevated in diabetic populations (OR = 1.34, 95% CI: 1.12–1.61) .
  • CYMA: Generated from acrylonitrile metabolism. Unlike HEMA, CYMA’s cyanoethyl group confers nephrotoxicity, observed in rodent models at doses >10 ppm .

Population Exposure Data

Compound Median Urinary Concentration (µg/L) Key Demographic Trends Health Associations
HEMA 16.73 (NHANES 2011–2016) Higher in smokers vs. non-smokers; no gender disparity Positive correlation with TG, LDL
DHBMA 67.46 (NHANES 2011–2015) Elevated in older adults (>55 years) and tobacco users Atherogenic index (β = 0.15, p = 0.03)
3HPMA 45.65 (NHANES 2011–2016) Higher in urban populations with air pollution exposure Insulin resistance (OR = 1.29, 95% CI: 1.05–1.58)

Key Research Findings

HEMA in Smoking Cessation Studies : A 2011–2016 NHANES analysis (N = 7,416) revealed a dose-response relationship between cigarette consumption and urinary HEMA (β = 0.86 per pack-year, p < 0.001), validating its utility in public health interventions .

Comparative Toxicity : While HEMA is primarily a biomarker, CYMA and DHBMA exhibit direct toxic effects. CYMA causes renal tubular necrosis in rats at 50 ppm, whereas DHBMA induces oxidative DNA adducts in human bronchial cells .

Clinical Relevance : HEMA derivatives, such as S-2-hydroxyethyl-N-acetylcysteinyl-carnitine, inversely correlate with prostate-specific antigen doubling time (PSADT, r = -0.42, p = 0.01), suggesting a role in cancer progression .

Preparation Methods

Reaction Mechanism and Conditions

  • Epoxide Activation : Ethylene oxide is reacted with N-acetyl-L-cysteine in a polar aprotic solvent (e.g., tetrahydrofuran) at 25–40°C.

  • Base Catalysis : Sodium bicarbonate (1.5 eq) is added to deprotonate the thiol, enhancing nucleophilicity.

  • Quenching and Isolation : The reaction is acidified to pH 3–4 using dilute HCl, and the product is extracted with ethyl acetate.

Key Data :

ParameterValue
Yield72–85%
Purity (HPLC)>95%
Reaction Time6–12 hours

This method prioritizes regioselectivity, favoring the thermodynamically stable β-hydroxy thioether isomer.

Direct Alkylation of N-Acetyl-L-cysteine

An alternative approach employs alkylating agents like 2-bromoethanol to functionalize the thiol group. This method requires stringent control of pH and temperature to minimize disulfide formation.

Protocol Overview

  • Alkylation : N-Acetyl-L-cysteine (1 eq) is dissolved in aqueous NaOH (pH 10–11), and 2-bromoethanol (1.2 eq) is added dropwise at 0–5°C.

  • Neutralization : The mixture is adjusted to pH 7 using HCl, precipitating the product.

  • Purification : Recrystallization from ethanol-water (3:1) yields crystalline HEMA.

Optimization Insights :

  • Excess alkylating agent (>1.5 eq) leads to di-alkylation byproducts.

  • Lower temperatures (0°C) reduce hydrolysis of 2-bromoethanol, improving yield by 15–20%.

Enzymatic Synthesis via Glutathione Conjugation

HEMA is naturally synthesized in vivo through glutathione (GSH) conjugation, a pathway replicable in vitro for small-scale production.

Stepwise Biocatalytic Process

  • GSH Conjugation : GSH reacts with ethylene oxide catalyzed by glutathione S-transferase (GST) at pH 6.5–7.5.

  • Proteolytic Cleavage : γ-Glutamyltranspeptidase removes glutamic acid, forming cysteinylglycine conjugate.

  • Acetylation : N-Acetyltransferase acetylates the amino group, yielding HEMA.

Industrial Limitations :

  • Enzyme costs and low throughput restrict scalability.

  • Batch yields rarely exceed 50% due to intermediate hydrolysis.

Solid-Phase Synthesis for High-Purity Applications

Solid-phase peptide synthesis (SPPS) enables precise control over side-chain modifications, ideal for research-grade HEMA.

SPPS Workflow

  • Resin Loading : Fmoc-L-cysteine is anchored to Wang resin via ester linkage.

  • Side-Chain Modification : The thiol group is alkylated with 2-hydroxyethyl bromide under Mitsunobu conditions.

  • Acetylation : The N-terminus is acetylated using acetic anhydride/pyridine.

  • Cleavage : TFA/water (95:5) liberates the product from the resin.

Performance Metrics :

  • Purity: 98–99% (LC-MS)

  • Scale: 0.1–5 mmol per batch

Industrial-Scale Production and Challenges

Large-scale synthesis prioritizes cost efficiency and solvent recovery. A patented continuous-flow system achieves this via:

  • Continuous Alkylation : N-Acetyl-L-cysteine and 2-bromoethanol are pumped through a tubular reactor at 50°C.

  • In-Line Neutralization : Effluent is mixed with HCl in a static mixer, precipitating HEMA.

  • Centrifugal Washing : The slurry is centrifuged, and the pellet is dried under vacuum.

Economic Considerations :

FactorImpact
Raw Material Cost60% of total
Solvent Recovery85–90% efficiency
Energy Consumption12 kWh/kg product

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • Epoxide Route : High yields but requires chiral HPLC to resolve regioisomers.

  • Alkylation : Faster but prone to over-alkylation without precise stoichiometry.

  • Enzymatic : Eco-friendly yet economically unviable above 100 g scale.

Regulatory Compliance

  • ICH guidelines mandate residual solvent levels <500 ppm for GMP-grade HEMA. Ethyl acetate (Class 3) is preferred over dichloromethane (Class 2) .

Q & A

Q. How does chemical stability impact long-term biomonitoring studies?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40°C) and pH extremes. Monitor degradation products (e.g., oxidation to sulfoxides) via LC-HRMS. Use stabilizers like EDTA in urine collection tubes to chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Reactant of Route 2
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N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

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